2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO4 It is a derivative of phenethylamine, characterized by the presence of three methoxy groups on the benzene ring and an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted phenethylamines.
Scientific Research Applications
2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Binding to Receptors: Interaction with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: Similar structure but differs in the position of the methoxy groups.
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol: Similar amino alcohol structure with different methoxy group positions.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-2-(2,4,6-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-7-4-9(15-2)11(8(12)6-13)10(5-7)16-3/h4-5,8,13H,6,12H2,1-3H3 |
InChI Key |
QDOZVDVPNJUHAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(CO)N)OC |
Origin of Product |
United States |
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